[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate
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Overview
Description
The compound [(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate is a complex organic molecule characterized by multiple hydroxyl groups and a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the tetracyclic core.
Hydroxylation reactions: to introduce hydroxyl groups.
Acetylation reactions: to attach the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the double bonds or hydroxyl groups.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate: can be compared with similar compounds such as:
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate: Lacks the methylidene group, resulting in different chemical properties.
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methyl-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate: Contains a methyl group instead of a methylidene group, affecting its reactivity.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C22H34O6 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H34O6/c1-11-13-6-7-14-18(25)21(13,10-20(14,5)26)9-17(28-12(2)23)22(27)15(11)8-16(24)19(22,3)4/h13-18,24-27H,1,6-10H2,2-5H3/t13-,14?,15-,16-,17-,18-,20+,21?,22-/m0/s1 |
InChI Key |
PDRANESJGMJDLG-UDEXDSCWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC23C[C@@](C([C@@H]2O)CC[C@H]3C(=C)[C@H]4[C@]1(C([C@H](C4)O)(C)C)O)(C)O |
Canonical SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(=C)C4C1(C(C(C4)O)(C)C)O)(C)O |
Origin of Product |
United States |
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